Methyl indole-4-carboxylate
Overview
Description
“Methyl 1H-indole-4-carboxylate” is a heterocyclic compound with the empirical formula C10H9NO2 . It is also known as "4-Methoxycarbonylindole" . It is used as a reactant for the preparation of various compounds such as tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, cytotoxic agents against multidrug-resistant cancer cells, and more .
Molecular Structure Analysis
The molecular weight of “methyl 1H-indole-4-carboxylate” is 175.18 . Its InChI code is “1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3” and the InChI key is "WEAXQUBYRSEBJD-UHFFFAOYSA-N" . More detailed molecular structure analysis can be found in the SpectraBase .
Physical and Chemical Properties Analysis
“Methyl 1H-indole-4-carboxylate” is a solid substance . It has a melting point of 68-71 °C . The compound is considered hazardous, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
Scientific Research Applications
Synthesis of Conformationally Constrained Tryptophan Derivatives : Novel 3,4-fused tryptophan analogues, including methyl 1,3,4,5-tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-1H-cyclo-oct[cd]indole-4-carboxylate, have been designed and synthesized. These derivatives are used in peptide/peptoid conformation elucidation studies (Horwell et al., 1994).
Sensitive Infrared Probes for Local Environment : Methyl indole-4-carboxylate is a promising fluorescent probe for protein local structure and dynamics, and an IR probe for sensing local hydration environments. Systematic studies using Fourier-transform infrared spectroscopy have been conducted on this compound (Liu et al., 2020).
Synthesis of N-Substituted Indole-3-Carboxylic Acid Derivatives : N-alkylated and N-arylated derivatives of methyl 1 H-indole-3-carboxylate have been synthesized via Ullmann-type intramolecular arylamination. This catalytic amination procedure yields good to high results under mild conditions (Melkonyan et al., 2008).
Anti-Cancer Activity : New methyl indole-3-carboxylate derivatives have been synthesized and shown to inhibit the growth of melanoma, renal, and breast cancer cell lines (Niemyjska et al., 2012).
Microwave-Assisted Synthesis : Microwave-assisted synthesis techniques have been employed for the efficient production of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, demonstrating excellent yields and high regioselectivity (Bellavita et al., 2022).
Synthesis of 4H-furo[3,2-b]indole Derivatives : Methyl or ethyl 4H-furo[3,2-b]indole-2-carboxylates have been prepared from various precursor molecules. These derivatives have applications in the synthesis of novel organic compounds (Tanaka et al., 1979).
Thermodynamic Properties Study : The thermodynamic properties of methyl 1H-indole carboxylate derivatives have been analyzed through a combined experimental and computational study. This provides important data for understanding the physical properties of these compounds (Carvalho et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXQUBYRSEBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960395 | |
Record name | Methyl 1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39830-66-5 | |
Record name | Methyl 1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-indole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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